Teniposide - 29767-20-2

Teniposide

Catalog Number: EVT-288052
CAS Number: 29767-20-2
Molecular Formula: C32H32O13S
Molecular Weight: 656.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Teniposide is a semisynthetic derivative of podophyllotoxin that exhibits antitumor activity. Teniposide inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent cells from entering into the mitotic phase of the cell cycle, and lead to cell death. Teniposide acts primarily in the G2 and S phases of the cycle.
Teniposide is a Topoisomerase Inhibitor. The mechanism of action of teniposide is as a Topoisomerase Inhibitor.
Teniposide is a semisynthetic derivative of podophyllotoxin with antineoplastic activity. Teniposide forms a ternary complex with the enzyme topoisomerase II and DNA, resulting in dose-dependent single- and double-stranded breaks in DNA, DNA: protein cross-links, inhibition of DNA strand religation, and cytotoxicity. This agent acts in the late S or early G phase of the cell cycle. (NCI04)
Teniposide can cause developmental toxicity according to state or federal government labeling requirements.
A semisynthetic derivative of PODOPHYLLOTOXIN that exhibits antitumor activity. Teniposide inhibits DNA synthesis by forming a complex with topoisomerase II and DNA. This complex induces breaks in double stranded DNA and prevents repair by topoisomerase II binding. Accumulated breaks in DNA prevent cells from entering into the mitotic phase of the cell cycle, and lead to cell death. Teniposide acts primarily in the G2 and S phases of the cycle.
Source and Classification

Teniposide is synthesized from etoposide through a chemical reaction with 2-thiophene carboxaldehyde, utilizing zinc chloride as a catalyst . It belongs to the class of epipodophyllotoxins, which are known for their anticancer properties. The International Agency for Research on Cancer has classified teniposide as a compound with potential carcinogenic effects in humans but acknowledges its therapeutic benefits when used appropriately .

Synthesis Analysis

Methods and Technical Details

The synthesis of teniposide involves several steps:

  1. Starting Material: Etoposide serves as the precursor.
  2. Reaction with 2-Thiophene Carboxaldehyde: This reaction is facilitated by zinc chloride, leading to the formation of teniposide.
  3. Purification: The product is typically purified through high-performance liquid chromatography (HPLC) to ensure the removal of any impurities .

Alternative methods have also been explored, including chemoenzymatic synthesis that utilizes specific enzymes to facilitate the conversion of natural products into desired derivatives .

Molecular Structure Analysis

Structure and Data

Teniposide has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C29_{29}H32_{32}O13_{13}, and its molecular weight is approximately 588.56 g/mol. The compound features a phenolic group, a methoxy group, and multiple ether linkages that are critical for its interaction with biological targets.

  • Molecular Structure: The three-dimensional arrangement allows for effective binding to topoisomerase II, inhibiting its function during DNA replication.
  • Spectroscopy Data: Various spectroscopic techniques such as ultraviolet-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance have been employed to characterize teniposide's structure .
Chemical Reactions Analysis

Reactions and Technical Details

Teniposide undergoes several key reactions relevant to its pharmacological action:

  1. Topoisomerase II Inhibition: It forms a stable complex with topoisomerase II, preventing the enzyme from resealing DNA breaks after it has cleaved them.
  2. Apoptosis Induction: The inhibition leads to increased DNA damage and ultimately triggers programmed cell death in cancer cells .
  3. Metabolism: In vivo studies indicate that teniposide is metabolized primarily in the liver, where it undergoes glucuronidation and sulfation before excretion .
Mechanism of Action

Process and Data

The mechanism of action of teniposide primarily involves:

  • Inhibition of Topoisomerase II: By stabilizing the enzyme-DNA complex formed during DNA replication, teniposide prevents the necessary re-ligation step, resulting in double-strand breaks in DNA.
  • Cell Cycle Arrest: This action leads to cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
  • Apoptosis: The accumulation of DNA damage activates apoptotic pathways, leading to cell death .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: Teniposide has a melting point range of approximately 242–246 °C .
  • Solubility: It is insoluble in water but soluble in organic solvents such as acetone and dimethylformamide.
  • Optical Rotation: The optical rotation value is [α]₂D = –107° (in a chloroform/methanol mixture) indicating its chiral nature .
  • Dissociation Constant (pKa): The pKa value is around 10.13, reflecting its acidic properties.

These properties are critical for understanding its formulation and delivery in clinical settings.

Applications

Scientific Uses

Teniposide is utilized primarily in oncology as part of combination chemotherapy regimens for:

  • Acute Lymphoblastic Leukemia: It is particularly effective in pediatric patients.
  • Other Cancers: Used against various solid tumors such as testicular cancer and small cell lung cancer.

Recent studies also indicate potential applications in targeting epithelial-mesenchymal transition (EMT) in breast cancer cells at low concentrations, suggesting broader therapeutic implications beyond traditional uses .

Mechanistic Insights into Teniposide’s Antineoplastic Activity

Topoisomerase II Inhibition Dynamics

Stabilization of Topoisomerase II-DNA Cleavable Complexes

Teniposide exerts its primary anticancer effect by targeting DNA topoisomerase II (Topo II), a critical enzyme for DNA replication and chromosome segregation. Unlike catalytic inhibitors, teniposide functions as a "Topo II poison" by stabilizing the transient enzyme-DNA cleavage complex. This occurs through non-covalent binding of teniposide to the Topo II-DNA interface, specifically preventing the religation step after Topo II introduces double-strand breaks (DSBs) in the DNA backbone [1] [5]. The stabilized ternary complex (Topo II-DNA-teniposide) traps the enzyme in a covalent linkage with the 5'-phosphoryl end of the broken DNA strands, effectively converting Topo II into a DNA-damaging agent [9]. Biochemical studies confirm that teniposide’s binding affinity for the Topo II-DNA complex is significantly higher than for the enzyme alone, explaining its selectivity in disrupting DNA repair dynamics [1].

Role in Inducing DNA Double-Strand Breaks and Apoptotic Signaling

The persistence of Topo II-DNA cleavable complexes initiates irreversible DNA damage. Accumulated DSBs overwhelm cellular repair mechanisms, triggering the DNA damage response (DDR) pathway. Key DDR proteins, including ATM/ATR kinases and γH2AX (a histone marker for DSBs), activate downstream effectors such as p53. This cascade culminates in mitochondrial outer membrane permeabilization, cytochrome c release, and activation of caspase-9 and caspase-3 – the executors of apoptosis [5] [8]. In vitro studies using Tca8113 oral squamous carcinoma cells demonstrate that teniposide exposure (0.15–5.0 mg/L) increases DSBs in a dose-dependent manner, correlating with elevated Annexin V staining (indicating phosphatidylserine externalization) and PARP cleavage – a hallmark of caspase-mediated apoptosis [8].

Table 1: Key Apoptotic Markers Induced by Teniposide in Cancer Cells

BiomarkerFunction in ApoptosisChange ObservedExperimental System
γH2AXMarks DNA double-strand breaks> 5-fold increaseTca8113 cells (72h, 5mg/L) [8]
Cleaved Caspase-3Executioner caspase; degrades cellular proteins> 8-fold increaseLeukemia cell lines [5]
Annexin V PositivityBinds phosphatidylserine on apoptotic cellsUp to 81.67% (72h, 5mg/L)Tca8113 cells [8]
Bax/Bcl-2 RatioPro-apoptotic vs anti-apoptotic balanceSignificantly increasedLymphoma models [6]

Cell Cycle Phase Specificity: S/G2 Arrest and Mitotic Disruption

Teniposide exhibits cell cycle-phase-specific cytotoxicity, predominantly affecting cells in the S (synthesis) and G2/M (gap 2/mitosis) phases. This specificity arises because Topo IIα expression and activity peak during these phases to resolve DNA tangles ahead of replication forks (S-phase) and manage chromosome condensation/segregation (G2/M-phase) [5] [8]. Exposure to low teniposide concentrations (0.15 mg/L) induces a profound G2/M arrest (>98% of cells at 72h) by activating the G2/M DNA damage checkpoint. This checkpoint prevents cells with unrepaired DSBs from entering mitosis, providing time for repair [8]. Higher concentrations (5 mg/L), however, override this arrest and drive cells directly into apoptotic pathways. Flow cytometry analyses further reveal that teniposide disrupts mitotic progression by interfering with topoisomerase II’s role in decatenating newly replicated sister chromatids, leading to mitotic catastrophe – a lethal outcome characterized by aberrant chromosome segregation and micronuclei formation [8].

Table 2: Cell Cycle Effects of Teniposide in Tca8113 Oral Carcinoma Cells

ConcentrationDurationG2/M Phase (% Cells)Apoptotic Rate (%)Primary Effect
0 mg/L (Control)72h12.75%<1%Normal cell cycle distribution
0.15 mg/L72h98.71%17.38%G2/M arrest; checkpoint activation
5.0 mg/L72hMarkedly reduced81.67%Override of arrest; apoptosis

Comparative Mechanisms with Podophyllotoxin Derivatives (e.g., Etoposide)

Teniposide (VM-26) and etoposide (VP-16) are semisynthetic derivatives of podophyllotoxin, sharing a core epipodophyllotoxin structure but differing in their sugar moieties: teniposide features a thiophene group, while etoposide has a methyl group [1] [5]. Both drugs share the core mechanism of Topo II poisoning, yet critical distinctions underlie teniposide’s enhanced potency in certain contexts:

  • Increased Cellular Uptake: Teniposide’s lipophilic thiophene moiety facilitates greater passive diffusion across cell membranes, leading to higher intracellular concentrations than etoposide at equivalent external doses [1] [4].
  • Enhanced Topo II Binding Affinity: Biochemical assays indicate teniposide stabilizes the Topo II-DNA complex more effectively than etoposide. Teniposide exhibits a lower dissociation constant (Kd), translating to prolonged complex persistence and greater DSB induction per enzyme encounter [1].
  • Reduced Hematopoietic Toxicity (Potential Therapeutic Advantage): While both drugs suppress hematopoiesis at high doses, preclinical studies suggest teniposide may exhibit slightly less toxicity toward normal hematopoietic progenitor cells compared to etoposide, potentially due to differential metabolism or efflux in stem cell populations [2].
  • Differential Resistance Profiles: Overexpression of P-glycoprotein (ABCB1/MDR1) confers resistance to both drugs. However, some in vitro models indicate teniposide might be marginally less affected by certain ATP-binding cassette (ABC) transporters compared to etoposide, though clinical relevance remains complex [4] [9].

Structurally, the glycosidic linkage in both drugs is essential for activity; removal of the sugar moiety (yielding aglycones) abolishes Topo II inhibition while increasing tubulin-binding activity characteristic of podophyllotoxin itself [1] [5].

Table 3: Key Structural and Functional Differences: Teniposide vs. Etoposide

PropertyTeniposide (VM-26)Etoposide (VP-16)Biological Consequence
Sugar Substituent4,6-O-(R)-2-thenylidene-β-D-glucopyranoside4,6-O-ethylidene-β-D-glucopyranosideImpacts lipophilicity & cellular uptake
LipophilicityHigherLowerTeniposide achieves higher intracellular concentrations
Protein Binding>99%~94-98%Affects free (active) drug fraction
Relative Topo II Poisoning EfficacyHigher (IC50 ~0.35 mg/L in Tca8113)Lower (IC50 ~1.1 mg/L in Tca8113)Teniposide is ~3x more potent in some models [8]
Major Clinical UseRefractory childhood ALL, LymphomasSCLC, Germ cell tumors, LymphomasDriven by historical trial results & toxicity profiles

Chemical Compounds Mentioned:

  • Teniposide (VM-26)
  • Etoposide (VP-16)
  • Podophyllotoxin
  • DNA Topoisomerase II (Topo II)
  • Caspase-3
  • Caspase-9
  • PARP (Poly (ADP-ribose) polymerase)
  • γH2AX
  • Cytochrome c
  • P-glycoprotein (ABCB1/MDR1)

Properties

CAS Number

29767-20-2

Product Name

Teniposide

IUPAC Name

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

Molecular Formula

C32H32O13S

Molecular Weight

656.7 g/mol

InChI

InChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3/t16-,21+,23+,24-,26+,27+,28+,29+,31+,32-/m0/s1

InChI Key

NRUKOCRGYNPUPR-QBPJDGROSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O

Solubility

Practically insoluble in water.
In water, 5.9 mg/L at 25 °C /Estimated/

Synonyms

Demethyl Epipodophyllotoxin Thenylidine Glucoside
NSC 122819
NSC-122819
NSC122819
Teniposide
Teniposide, (5a alpha,9 alpha(S*))-Isomer
VM 26
VM-26
VM26
Vumon

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C8=CC=CS8)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.